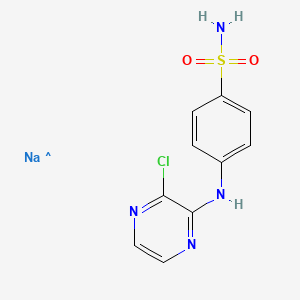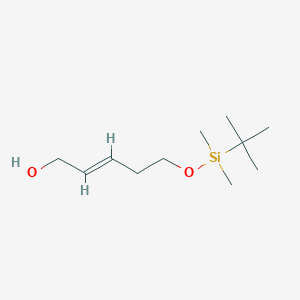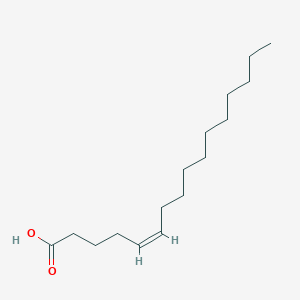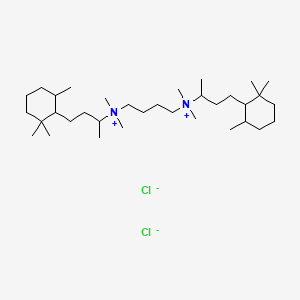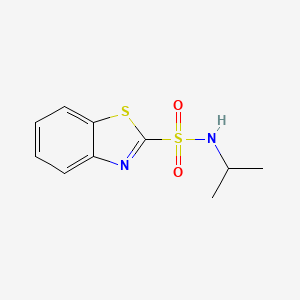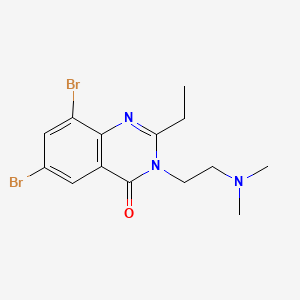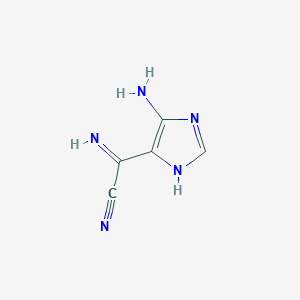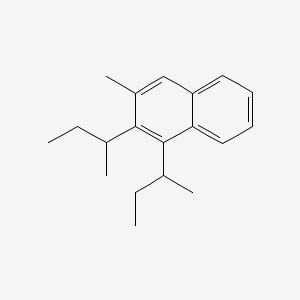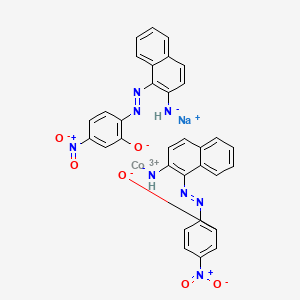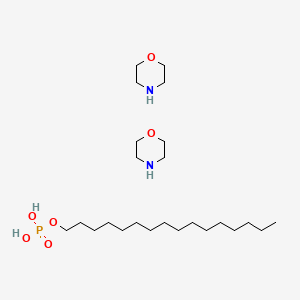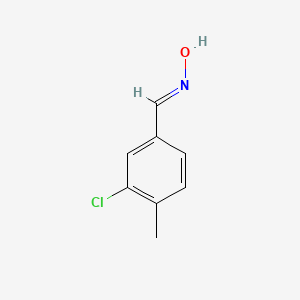
3-Chloro-4-methylbenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methylbenzaldehyde oxime is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzaldehyde oxime, where the benzene ring is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-4-methylbenzaldehyde oxime can be synthesized through the reaction of 3-chloro-4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place in a solvent such as methanol at room temperature. The general reaction is as follows:
3-Chloro-4-methylbenzaldehyde+Hydroxylamine hydrochloride→3-Chloro-4-methylbenzaldehyde oxime+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as the laboratory synthesis, scaled up for industrial use. This includes the use of larger reactors, optimized reaction conditions, and efficient purification processes to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-methylbenzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or other oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzaldehyde oximes.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-methylbenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-4-methylbenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can act as a nucleophile, participating in various chemical reactions. The chlorine and methyl substituents on the benzene ring can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde oxime: The parent compound without the chlorine and methyl substituents.
3-Chloro-4-methoxybenzaldehyde oxime: Similar structure with a methoxy group instead of a methyl group.
4-Methylbenzaldehyde oxime: Similar structure without the chlorine substituent.
Uniqueness
3-Chloro-4-methylbenzaldehyde oxime is unique due to the presence of both chlorine and methyl substituents on the benzene ring
Eigenschaften
Molekularformel |
C8H8ClNO |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
(NE)-N-[(3-chloro-4-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-7(5-10-11)4-8(6)9/h2-5,11H,1H3/b10-5+ |
InChI-Schlüssel |
RRTZECQXPJOCGM-BJMVGYQFSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)/C=N/O)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




